molecular formula C22H16FN3O3 B1225544 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide

Cat. No. B1225544
M. Wt: 389.4 g/mol
InChI Key: VPNALYOVXYPNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Nematocidal Activity

Compounds structurally related to 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide have been investigated for their nematocidal activities. Notably, certain 1,2,4-oxadiazole derivatives exhibited significant activity against Bursaphelenchus xylophilus, a harmful nematode, suggesting potential for agricultural applications in managing nematode infestations (Liu, Wang, Zhou, & Gan, 2022).

Antibacterial Activity

Research has been conducted on 1,2,4-oxadiazole derivatives for their potential antibacterial properties. Certain compounds in this class demonstrated significant inhibitory effects against common bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, indicating their potential as leads for antibacterial drug development (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

Anticancer Properties

The anticancer activities of various 1,2,4-oxadiazole derivatives have been a subject of considerable research interest. Studies have shown that certain derivatives exhibit moderate to excellent activity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antidiabetic Properties

Some studies have explored the antidiabetic potential of 1,2,4-oxadiazole derivatives. In vitro screening for alpha-amylase inhibition, a key enzyme in carbohydrate metabolism, has been conducted, highlighting the potential of these compounds in the management of diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of 1,2,4-oxadiazole derivatives have also been researched. Certain compounds in this category have shown promising results in vivo, suggesting their potential application in treating conditions associated with inflammation and pain (Ramaprasad, Kalluraya, Kumar, & Mallya, 2013).

properties

Product Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide

Molecular Formula

C22H16FN3O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C22H16FN3O3/c1-28-17-6-4-5-16(13-17)24-21(27)18-7-2-3-8-19(18)22-25-20(26-29-22)14-9-11-15(23)12-10-14/h2-13H,1H3,(H,24,27)

InChI Key

VPNALYOVXYPNKN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.